Lithium formate monohydrate

描述

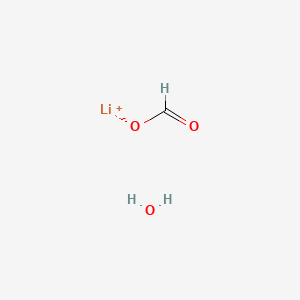

Structure

2D Structure

属性

IUPAC Name |

lithium;formate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2O2.Li.H2O/c2-1-3;;/h1H,(H,2,3);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDAKCPVJSPEDON-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C(=O)[O-].O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3LiO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635737 | |

| Record name | Lithium formate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

70.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6108-23-2 | |

| Record name | Lithium formate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lithium formate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Formic acid, lithium salt, monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LITHIUM FORMATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQS5S890B6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Lithium Formate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lithium formate (B1220265) monohydrate (LiHCOO·H₂O), a compound of interest for its piezoelectric, pyroelectric, and nonlinear optical properties. A thorough understanding of its atomic arrangement is crucial for harnessing these characteristics in various applications, including drug development and materials science. This document summarizes key crystallographic data, details the experimental protocols for its structural determination, and visualizes the analytical workflow.

Core Crystallographic Data

The crystal structure of lithium formate monohydrate has been meticulously determined using both X-ray and neutron diffraction techniques. These methods provide a comprehensive picture of the atomic arrangement, including the precise locations of hydrogen atoms, which are critical for understanding the extensive hydrogen bonding network.

Crystallographic Parameters

The fundamental lattice parameters and crystal system information are presented below. This data defines the unit cell, the basic repeating unit of the crystal.

| Parameter | X-ray Diffraction Data | Neutron Diffraction Data |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | Pbn2₁[1] | Pna2₁[2][3] |

| a (Å) | 6.483 (4)[1] | 6.50[3] |

| b (Å) | 9.973 (7)[1] | 6.99[3] |

| c (Å) | 4.847 (5)[1] | 4.85[3] |

| α (°) | 90 | 90 |

| β (°) | 90 | 90 |

| γ (°) | 90 | 90 |

| Unit Cell Volume (ų) | 313.4 | 221.4 |

| Z | 4[1] | 4 |

Note: The differing unit cell dimensions between X-ray and neutron diffraction studies may be attributed to variations in experimental conditions or refinement strategies. The space group notations Pbn2₁ and Pna2₁ are equivalent settings for the same space group.

Key Bond Distances and Angles

The precise determination of bond lengths and angles, particularly those involving hydrogen atoms, is paramount for a complete structural description. Neutron diffraction is especially powerful for locating hydrogen atoms accurately.

| Bond/Angle | Neutron Diffraction Data (Å or °) |

| O(W)-H...O(W) Bond Distance | 2.896 (2)[2] |

| O(W)-H...O Bond Distance | 2.714 (2)[2] |

| O-H Distances | 0.965 (4) and 0.976 (3)[2] |

| H-O-H Angle | 107.8 (3)[2] |

| O-H...O Angles | 166.6 (3) and 173.6 (3)[2] |

Structural Elucidation: Experimental Protocols

The determination of the crystal structure of this compound involves a systematic workflow, from crystal preparation to data analysis. The primary techniques employed are single-crystal X-ray diffraction and neutron diffraction.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is a cornerstone technique for determining the three-dimensional arrangement of atoms in a crystal.[4]

1. Crystal Growth and Selection:

-

High-quality single crystals of this compound are grown from an aqueous solution of formic acid neutralized with lithium carbonate.[1]

-

Slow evaporation of the solvent over several days yields transparent, needle-like crystals.[1]

-

A suitable crystal, typically 0.05 to 0.2 mm in size and free of visible defects, is selected under a polarizing microscope.[5]

2. Crystal Mounting and Data Collection:

-

The selected crystal is mounted on a goniometer head, often using a cryoloop or a glass fiber with a suitable adhesive.[4]

-

The diffractometer is equipped with an X-ray source, commonly a molybdenum (Mo) or copper (Cu) target.[4] For this compound, Mo Kα radiation is a suitable choice.[1]

-

The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations and improve data quality.

-

The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected by a detector at various crystal orientations.[4]

3. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group.

-

The initial atomic positions are determined using direct methods or Patterson synthesis.

-

The structural model is then refined using least-squares methods to achieve the best fit between the observed and calculated diffraction intensities.

Neutron Diffraction

Neutron diffraction is particularly advantageous for accurately locating light atoms, such as hydrogen, due to their relatively large neutron scattering cross-sections.[6][7] This is crucial for elucidating the hydrogen bonding network in this compound.

1. Crystal Preparation:

-

Larger single crystals than those used for SC-XRD are typically required for neutron diffraction experiments to achieve sufficient scattering intensity.

-

The crystal is mounted on an aluminum pin or in a vanadium can, materials that are largely transparent to neutrons.[8][9]

2. Data Collection:

-

The experiment is performed at a neutron source, such as a nuclear reactor or a spallation source.

-

A monochromatic neutron beam of a specific wavelength (e.g., 1.210 Å) is directed at the crystal.[2]

-

A four-circle diffractometer is used to orient the crystal and a detector measures the intensities of the diffracted neutron beams.[2]

-

Data is collected over a wide range of reciprocal space to ensure a complete dataset.[2]

3. Structure Refinement:

-

The refinement process is similar to that for X-ray data, but the scattering factors used are for neutron scattering.

-

The inclusion of neutron diffraction data allows for the precise refinement of the positions and thermal parameters of the hydrogen atoms, providing a detailed and accurate description of the hydrogen bonds.[2]

Visualizing the Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of this compound.

Conclusion

The crystal structure of this compound, elucidated through the complementary techniques of single-crystal X-ray and neutron diffraction, reveals an orthorhombic system characterized by an extensive network of hydrogen bonds. The precise atomic coordinates and geometric parameters obtained from these analyses are fundamental for understanding its material properties and for the rational design of new materials and pharmaceutical formulations. The detailed experimental protocols provided herein offer a guide for researchers aiming to replicate or build upon these foundational structural studies.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Lithium formate - Wikipedia [en.wikipedia.org]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. dl.asminternational.org [dl.asminternational.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Neutron diffraction for the study of lithium-ion batteries – Joint Institute for Nuclear Research [jinr.ru]

- 8. Connecting Diffraction Experiments and Network Analysis Tools for the Study of Hydrogen-Bonded Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Formate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of lithium formate (B1220265) monohydrate (LFM). The document details the experimental protocols for its preparation and the analytical techniques used for its characterization, presenting key quantitative data in a structured format. This guide is intended to serve as a valuable resource for researchers and professionals involved in materials science, crystallography, and drug development who require a thorough understanding of this compound.

Synthesis of Lithium Formate Monohydrate

High-purity, single crystals of this compound can be synthesized through the reaction of lithium carbonate with formic acid, followed by purification via recrystallization.

Experimental Protocol: Synthesis and Recrystallization

Materials:

-

Lithium Carbonate (Li₂CO₃), ≥99% purity

-

Formic Acid (HCOOH), ~88% aqueous solution

-

Deionized Water

Procedure:

-

Reaction:

-

Slowly add stoichiometric amounts of lithium carbonate to an aqueous solution of formic acid at room temperature with continuous stirring. The reaction proceeds according to the following equation: Li₂CO₃ + 2HCOOH → 2HCOOLi + H₂O + CO₂

-

Continue stirring until the effervescence of carbon dioxide ceases, indicating the completion of the reaction.[1]

-

-

Filtration:

-

Filter the resulting solution to remove any unreacted lithium carbonate or other insoluble impurities.[1]

-

-

Crystallization:

-

Gently heat the lithium formate solution to evaporate the solvent and concentrate the solution.

-

Allow the concentrated solution to cool slowly to room temperature to induce crystallization. Long, transparent needles of this compound will form.

-

-

Recrystallization (Purification):

-

To obtain high-purity crystals, a recrystallization step is recommended.[2]

-

Dissolve the obtained this compound crystals in a minimal amount of hot deionized water.

-

Allow the solution to cool slowly and undisturbed to room temperature.

-

Collect the resulting high-purity crystals by filtration and dry them in a desiccator at room temperature.

-

Characterization of this compound

A suite of analytical techniques is employed to characterize the structure, thermal properties, and composition of the synthesized this compound.

Powder X-Ray Diffraction (PXRD)

PXRD is used to confirm the crystal structure and phase purity of the synthesized material.

Experimental Protocol: Powder X-Ray Diffraction

-

Instrument: A standard powder X-ray diffractometer.

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å).

-

Geometry: Bragg-Brentano.

-

Scan Range (2θ): 10° - 80°.

-

Step Size: 0.02°.

-

Scan Speed: 2°/minute.

-

Sample Preparation: The dried crystalline sample is finely ground to a homogenous powder and mounted on a sample holder.

Quantitative Data: Crystallographic Properties

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | Pna2₁ | [3] |

| Unit Cell Dimensions | a = 6.99 Å, b = 6.50 Å, c = 4.85 Å | [3] |

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to investigate the thermal stability and dehydration process of this compound.

Experimental Protocol: TGA/DSC

-

Instrument: A simultaneous TGA/DSC analyzer.

-

Sample Mass: 5-10 mg.

-

Crucible: Aluminum pan.

-

Atmosphere: Inert (e.g., Nitrogen) with a flow rate of 50 mL/min.[4][5]

-

Heating Rate: 10 °C/min.[6]

Quantitative Data: Thermal Properties

| Thermal Event | Temperature (°C) | Observation | Reference |

| Dehydration | 94 | Loss of one water molecule to form anhydrous lithium formate. | [3] |

| Decomposition | 230 | Decomposition to lithium carbonate, carbon monoxide, and hydrogen. | [3] |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in the molecule and confirm its chemical structure.

Experimental Protocol: FTIR Spectroscopy

-

Instrument: A Fourier-Transform Infrared Spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

Sample Preparation: A small amount of the finely ground crystalline sample is placed directly onto the ATR crystal, and firm contact is ensured.[8]

Quantitative Data: Key FTIR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretching (water of hydration) |

| ~2800 | C-H stretching |

| ~1600 | C=O asymmetric stretching (formate) |

| ~1350 | C-H bending |

| ~780 | O-C-O bending |

Experimental Workflow

The overall process from synthesis to characterization is summarized in the following workflow diagram.

Caption: Synthesis and Characterization Workflow.

This diagram illustrates the sequential process for the preparation of high-purity this compound crystals and their subsequent analysis using various characterization techniques to determine their structural, thermal, and spectroscopic properties.

References

- 1. CN110950752A - Preparation method of lithium formate solution - Google Patents [patents.google.com]

- 2. CN113735141A - Method for preparing high-purity lithium salt - Google Patents [patents.google.com]

- 3. Lithium formate - Wikipedia [en.wikipedia.org]

- 4. repositum.tuwien.at [repositum.tuwien.at]

- 5. iea-shc.org [iea-shc.org]

- 6. researchgate.net [researchgate.net]

- 7. An indirect analytical approach based on ATR-FTIR spectroscopy for determining the FFA content in vegetable oils - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03668D [pubs.rsc.org]

- 8. drawellanalytical.com [drawellanalytical.com]

In-depth Technical Guide: The Thermal Decomposition Pathway of Lithium Formate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium formate (B1220265) monohydrate (HCOOLi·H₂O) is a simple organic salt that finds applications in various fields, including as a precursor in the synthesis of advanced materials and as a component in certain formulations. A thorough understanding of its thermal stability and decomposition pathway is crucial for its effective use and for ensuring safety during its handling and processing at elevated temperatures. This technical guide provides a comprehensive overview of the thermal decomposition of lithium formate monohydrate, detailing the sequential steps of dehydration and subsequent decomposition of the anhydrous salt. The guide summarizes key quantitative data from thermal analysis techniques, outlines detailed experimental protocols, and presents visual representations of the decomposition pathway and analytical workflows.

Thermal Decomposition Pathway Overview

The thermal decomposition of this compound is a two-step process. The initial step involves the loss of its water of hydration to form anhydrous lithium formate. The second, higher-temperature step involves the decomposition of the anhydrous salt into lithium carbonate, with the evolution of carbon monoxide and hydrogen gas.

Step 1: Dehydration

This compound loses its single water molecule to become anhydrous lithium formate (HCOOLi). This dehydration process typically occurs at approximately 94 °C.

Equation 1: Dehydration of this compound HCOOLi·H₂O(s) → HCOOLi(s) + H₂O(g)

Step 2: Decomposition of Anhydrous Lithium Formate

Following dehydration, the resulting anhydrous lithium formate remains stable until it reaches a higher decomposition temperature. At around 230 °C, it decomposes to form solid lithium carbonate (Li₂CO₃) and gaseous carbon monoxide (CO) and hydrogen (H₂).

Equation 2: Decomposition of Anhydrous Lithium Formate 2HCOOLi(s) → Li₂CO₃(s) + CO(g) + H₂(g)

Quantitative Thermal Analysis Data

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively study the thermal decomposition of materials. The following table summarizes the expected quantitative data for the thermal decomposition of this compound.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | Theoretical Mass Loss (%) | DSC Peak | Enthalpy Change (ΔH) |

| Dehydration | 90 - 120 | ~25.7 | 25.73 | Endothermic | Data not available |

| Decomposition | 220 - 280 | ~20.0 (of initial mass) | 20.02 (of initial mass) | Endothermic | Data not available |

Note: The exact temperatures and enthalpy changes can vary depending on experimental conditions such as heating rate and sample purity. The mass loss for the decomposition step is calculated based on the initial mass of the monohydrate.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the thermal decomposition of this compound.

Thermogravimetric Analysis-Differential Scanning Calorimetry (TGA-DSC)

Objective: To determine the temperature ranges of dehydration and decomposition, the associated mass losses, and the nature of the thermal events (endothermic or exothermic).

Instrumentation: A simultaneous TGA-DSC instrument is used.

Experimental Procedure:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed into an inert sample pan (e.g., alumina (B75360) or platinum).

-

Instrument Setup:

-

The TGA-DSC instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative side reactions.

-

A temperature program is set, typically from room temperature to a final temperature above the final decomposition step (e.g., 300 °C).

-

A constant heating rate is applied, commonly 10 °C/min.

-

-

Data Acquisition: The instrument simultaneously records the sample mass and the differential heat flow as a function of temperature.

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to determine the onset and completion temperatures of each mass loss step. The percentage mass loss for each step is calculated.

-

The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic or exothermic peaks corresponding to the thermal events. The peak temperature and enthalpy change (by integrating the peak area) for each event are determined.

-

Evolved Gas Analysis (EGA) by Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the gaseous products evolved during each stage of the thermal decomposition.

Instrumentation: A TGA instrument coupled to a Mass Spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).

Experimental Procedure:

-

TGA Setup: The TGA experiment is performed as described in section 4.1.

-

Gas Transfer: The gaseous products evolved from the TGA furnace are transferred to the MS or FTIR analyzer via a heated transfer line (typically maintained at around 200-250 °C to prevent condensation).

-

Data Acquisition:

-

TGA-MS: The mass spectrometer continuously scans a range of mass-to-charge ratios (m/z) to detect the ions of the evolved gases. The ion current for specific m/z values corresponding to expected products (e.g., m/z 18 for H₂O, m/z 28 for CO, m/z 2 for H₂) is plotted against temperature.

-

TGA-FTIR: The FTIR spectrometer continuously collects infrared spectra of the evolved gas stream. The absorbance at specific wavenumbers characteristic of the functional groups of the expected products (e.g., O-H stretching for H₂O, C=O stretching for CO) is plotted against temperature.

-

-

Data Analysis: The MS or FTIR data is correlated with the TGA data to identify which gases are evolved during each mass loss step.

Visualizations

Thermal Decomposition Pathway Diagram

Caption: Thermal decomposition pathway of this compound.

Experimental Workflow for Thermal Analysis

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

The thermal decomposition of this compound proceeds through a well-defined two-step pathway involving dehydration followed by the decomposition of the anhydrous salt. This guide provides the fundamental knowledge, quantitative data, and experimental methodologies necessary for researchers, scientists, and drug development professionals to understand and characterize this process. The provided visualizations offer a clear and concise summary of the decomposition pathway and the analytical workflow. A thorough understanding of these thermal properties is essential for the safe and effective application of this compound in various scientific and industrial contexts.

An In-depth Technical Guide to the Piezoelectric Properties of Lithium Formate Monohydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium formate (B1220265) monohydrate (LiHCOO·H₂O, LFMH) is a semi-organic, non-centrosymmetric crystal that has garnered interest for its piezoelectric and nonlinear optical (NLO) properties.[1] As a piezoelectric material, LFMH exhibits the ability to generate an electrical charge in response to applied mechanical stress, and conversely, to deform mechanically when subjected to an electric field. This property, rooted in its crystal structure, makes it a candidate for various applications in sensors, actuators, and transducers. This technical guide provides a comprehensive overview of the piezoelectric properties of LFMH, including its crystal structure, methods for crystal growth, and the experimental protocols for characterizing its piezoelectric behavior. While specific quantitative data on the complete piezoelectric and elastic tensors of LFMH are not widely available in the current literature, this guide will detail the necessary theoretical framework and experimental methodologies for their determination.

Crystal Structure of Lithium Formate Monohydrate

This compound crystallizes in the orthorhombic system, which is a key determinant of its piezoelectric nature. The specific point group for LFMH is mm2, which lacks a center of symmetry, a prerequisite for piezoelectricity.

Table 1: Crystallographic Data for this compound

| Property | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbn2₁ (also reported as Pna2₁) |

| Unit Cell Dimensions | a = 6.50 Å, b = 9.99 Å, c = 4.86 Å |

Note: The space group has been reported as both Pbn2₁ and Pna2₁, which are equivalent representations.

Piezoelectric, Elastic, and Electromechanical Properties: A Theoretical Framework

For an orthorhombic crystal belonging to the mm2 point group, the piezoelectric, elastic, and dielectric properties are described by tensors with a specific number of independent coefficients.

Piezoelectric Strain Tensor (d):

The piezoelectric effect in the mm2 class is characterized by five independent piezoelectric strain coefficients:

d =

00d3100d3200d330d240d1500000Elastic Compliance Tensor (s):

The elastic properties are defined by nine independent elastic compliance constants:

s =

s11s12s13000s12s22s23000s13s23s33000000s44000000s55000000s66Electromechanical Coupling Factor (k):

The electromechanical coupling factor (k) is a measure of the efficiency of energy conversion between electrical and mechanical forms. For each piezoelectric coefficient, there is a corresponding coupling factor. For instance, k₃₃ is related to d₃₃ and represents the coupling for a longitudinally vibrating element.

Experimental Protocols

Crystal Growth

The most common method for producing high-quality single crystals of LFMH is the slow evaporation solution technique.[1]

Methodology:

-

Solution Preparation: A saturated solution of lithium formate is prepared in a suitable solvent, typically deionized water.

-

Purification: The solution is filtered to remove any impurities.

-

Crystallization: The filtered solution is placed in a constant temperature bath, allowing the solvent to evaporate slowly. Over time, single crystals of LFMH will nucleate and grow.

-

Harvesting: Once the crystals reach a desired size, they are carefully harvested from the solution.

Piezoelectric Coefficient Measurement

The direct piezoelectric effect is often characterized by measuring the piezoelectric charge coefficient, dᵢⱼ. The Berlincourt method is a common technique for measuring the longitudinal piezoelectric coefficient, d₃₃.

Methodology (Berlincourt Method):

-

Sample Preparation: A thin plate of the LFMH crystal is cut and polished with its faces perpendicular to the crystallographic c-axis. Electrodes are applied to these faces.

-

Clamping: The sample is clamped in a d₃₃ meter.

-

Force Application: A quasi-static, low-frequency force is applied to the sample.

-

Charge Measurement: The charge generated across the electrodes is measured.

-

Calculation: The d₃₃ coefficient is calculated as the ratio of the generated charge to the applied force.

Elastic and Electromechanical Coupling Coefficient Measurement

The resonance and anti-resonance technique is a widely used method to determine the elastic constants and electromechanical coupling factors of piezoelectric materials.

Methodology (Resonance-Antiresonance):

-

Sample Preparation: Samples of specific geometries (e.g., rectangular plates, bars) are cut from the LFMH crystal with precise orientations relative to the crystallographic axes.

-

Impedance Analysis: The electrical impedance of the sample is measured as a function of frequency using an impedance analyzer.

-

Data Acquisition: The frequencies at which the impedance is minimum (resonance, fᵣ) and maximum (anti-resonance, fₐ) are recorded.

-

Calculation: The elastic constants and electromechanical coupling factors are calculated from the resonance and anti-resonance frequencies, the sample dimensions, and its density.

Summary of Known Properties and Future Directions

Future research should focus on the systematic growth of large, high-quality single crystals of LFMH and the subsequent detailed characterization of their complete piezoelectric and elastic tensors using the methods described above. Such data is crucial for accurately modeling the behavior of LFMH in potential device applications and for comparing its performance with other piezoelectric materials. The information would be invaluable for researchers in materials science and for professionals in drug development who may utilize piezoelectric devices for specialized applications such as high-precision liquid handling or sensor technology.

References

A Technical Guide to the Nonlinear Optical Properties of Lithium Formate Monohydrate

Abstract

Lithium Formate (B1220265) Monohydrate (HCOOLi·H₂O or LFM) is a semi-organic crystal that has garnered attention for its significant nonlinear optical (NLO) properties. Its favorable characteristics, including notable second harmonic generation (SHG) efficiency, a high laser damage threshold, and good optical transparency, make it a candidate for applications in frequency conversion, optical communication, and laser technology. This technical guide provides a comprehensive overview of the core NLO properties of LFM, detailed experimental protocols for its characterization, and a summary of its crystallographic and optical data.

Introduction to Lithium Formate Monohydrate (LFM)

This compound is a metal formate crystal that crystallizes in a non-centrosymmetric structure, a fundamental prerequisite for second-order NLO phenomena like SHG.[1] As a semi-organic material, it combines the high optical nonlinearity often found in organic materials with the favorable thermal and mechanical stability of inorganic crystals. These attributes make LFM and similar metal formates subjects of ongoing research for their potential in harmonic generation and optical mixing devices.[1]

Crystal Structure and Physicochemical Properties

The NLO activity of LFM is intrinsically linked to its crystal structure. It belongs to the orthorhombic crystal system, with the non-centrosymmetric space group Pbn2₁ or Pna2₁.[1][2] This lack of a center of symmetry in the crystal lattice is the primary reason for its ability to exhibit second-order NLO effects.

General Properties:

-

Chemical Formula: HCO₂Li · H₂O[3]

Quantitative Nonlinear Optical (NLO) Properties

The performance of an NLO material is defined by several key quantitative parameters. The properties of LFM have been characterized using various techniques, with the most critical data summarized below.

| Property | Value | Measurement Conditions / Notes | Citation |

| Second Harmonic Generation (SHG) Efficiency | 0.9 times that of KDP | Measured using the Kurtz-Perry powder technique with a Q-switched Nd:YAG laser (1064 nm). | [1] |

| Phase-Matchable NLO Coefficient | d₂₄ = d₃₂ = 3.5 × d₁₁ of α-SiO₂ | Phase-matchable for a wide range of fundamental wavelengths. | [5][6] |

| Laser Damage Threshold (LDT) | 1.5 GW/cm² | Measured using a Q-switched Nd:YAG laser (1064 nm). | [1] |

| Optical Transparency Range | 240 nm - 1200 nm | Lower UV cut-off wavelength is 240 nm. Good transmittance across the entire visible region. | [1][5][6] |

Experimental Protocols

Accurate characterization of NLO materials requires precise experimental procedures. The following sections detail the methodologies used to grow and evaluate LFM crystals.

Single Crystal Growth: Slow Evaporation Solution Technique

LFM single crystals are typically grown from an aqueous solution using the slow evaporation method.[1][7] This technique is well-suited for materials with good solubility that do not decompose at room temperature.

Protocol:

-

Solution Preparation: Prepare a saturated aqueous solution of lithium formate at a constant temperature.

-

Crystallization: Place the solution in a beaker covered with a perforated sheet (e.g., filter paper) to allow for slow and controlled solvent evaporation. The setup should be maintained in a dust-free environment with minimal thermal fluctuations.

-

Seed Crystal Formation: Tiny seed crystals will spontaneously nucleate at the bottom of the beaker as the solution becomes supersaturated due to evaporation.

-

Crystal Growth: The largest and most well-formed seed crystal is selected and suspended in the solution to grow. The process continues until a crystal of sufficient size and optical quality is harvested.

-

Harvesting and Finishing: The grown crystal is carefully removed from the solution, dried, and its faces can be cut and polished for optical measurements.

SHG Efficiency Measurement: Kurtz-Perry Powder Technique

The Kurtz-Perry powder method is a widely used technique for the preliminary screening of materials for NLO activity, specifically for evaluating SHG efficiency in powdered samples.[8][9] It provides a rapid and semi-quantitative assessment of a material's potential.[10]

Protocol:

-

Sample Preparation: The grown LFM crystal is ground into a fine powder and sieved to ensure a uniform particle size.

-

Reference Material: A standard NLO material with a known SHG efficiency, such as Potassium Dihydrogen Phosphate (KDP), is prepared in the same manner to serve as a reference.[11]

-

Experimental Setup:

-

A high-intensity pulsed laser, typically a Q-switched Nd:YAG laser operating at a fundamental wavelength of 1064 nm, is used as the light source.[1]

-

The powdered sample is packed into a micro-capillary tube or cell.

-

The laser beam is focused onto the sample.

-

The light emerging from the sample is collected.

-

-

Signal Detection:

-

A filter is used to block the fundamental wavelength (1064 nm).

-

A monochromator selects the second harmonic signal at the expected wavelength (532 nm).

-

A photomultiplier tube (PMT) detects the intensity of the 532 nm light, and the output is displayed on an oscilloscope.

-

-

Data Analysis: The intensity of the SHG signal from the LFM sample is measured and compared directly to the intensity of the signal generated by the KDP reference under identical conditions. The ratio of these intensities gives the relative SHG efficiency.[1]

Laser Damage Threshold (LDT) Measurement

The LDT determines the maximum laser intensity a material can withstand without suffering permanent damage.

Protocol:

-

Sample Preparation: A high-quality, polished single crystal of LFM is used.

-

Experimental Setup:

-

A focused, high-power pulsed laser (e.g., Q-switched Nd:YAG at 1064 nm) is directed at the crystal surface.[1]

-

The setup typically involves a "1-on-1" or "S-on-1" testing regime, where each site on the crystal is irradiated by a specific number of pulses.

-

-

Damage Detection: The crystal is observed in-situ with a microscope or by monitoring for scattering of a co-aligned probe laser. The onset of damage is identified by visible morphological changes, such as the formation of craters or discoloration.[12]

-

Threshold Calculation: The laser fluence (energy per unit area) is gradually increased for different sites on the crystal. The LDT is defined as the highest fluence at which no damage is observed. The value is typically reported in GW/cm².[1]

Visualized Workflows and Relationships

To clarify the processes and principles involved in LFM characterization, the following diagrams are provided.

References

- 1. researchgate.net [researchgate.net]

- 2. Lithium formate - Wikipedia [en.wikipedia.org]

- 3. Lithium formate 98 6108-23-2 [sigmaaldrich.com]

- 4. Lithium formate 98 6108-23-2 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. The Kurtz–Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response | MDPI [mdpi.com]

- 9. Second-harmonic generation - Wikipedia [en.wikipedia.org]

- 10. The Kurtz-Perry Powder Technique Revisited: A Study of the Effect of Reference Selection on Powder Second-Harmonic Generation Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. kurtz-perry powder technique: Topics by Science.gov [science.gov]

- 12. mdpi.com [mdpi.com]

Solubility of Lithium Formate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lithium formate (B1220265) monohydrate (HCOOLi·H₂O). The information presented herein is curated from scientific literature to support research, development, and formulation activities. This document details quantitative solubility data, experimental methodologies for its determination, and visual representations of key processes and relationships.

Quantitative Solubility Data

The solubility of lithium formate monohydrate has been investigated in various solvent systems. The following tables summarize the available quantitative data to facilitate comparison.

Table 1: Solubility of Lithium Formate in Aqueous and Mixed Solvent Systems at 25°C (298.15 K)

| Solvent System | Mass Fraction (%) of LiCHO₂ | Molarity (mol/kg) of LiCHO₂ | Solid Phase |

| Water | 30.54 | - | LiCHO₂·H₂O |

| Water | 27.99 | 7.481 | LiCHO₂·H₂O |

| Water-Formic Acid | Varies with formic acid concentration | - | LiCHO₂·H₂O |

| Water-Ammonium Formate | Varies with ammonium (B1175870) formate concentration | - | LiCHO₂·H₂O |

Note: Discrepancies in the solubility of lithium formate in pure water at 25°C may be attributed to different experimental techniques and conditions.

Table 2: Solubility of Lithium Formate in Formic Acid at Various Temperatures

| Temperature (°C) | Temperature (K) | Mole Fraction (%) of LiCHO₂ |

| 18.0 | 291.15 | 23.49 |

| 34.0 | 307.15 | 23.93 |

| 80.0 | 353.15 | 25.31 |

| 90.5 | 363.65 | 25.91 |

| 97.9 | 371.05 | 26.38 |

| 113.1 | 386.25 | 27.71 |

| 131.2 | 404.35 | 29.87 |

| 145.1 | 418.25 | 31.98 |

| 150.4 | 423.55 | 33.04 |

| 159.1 | 432.25 | 35.01 |

| 163.5 | 436.65 | 36.13 |

Table 3: Influence of Ethanol (B145695) on the Solubility of Lithium Formate in Aqueous Solutions

| System | Observation |

| LiCHO₂-C₂H₅OH-H₂O | The solubility of lithium formate decreases as the concentration of ethanol in the aqueous solution increases. |

Experimental Protocols for Solubility Determination

The determination of the solubility of this compound typically employs the isothermal equilibrium method. This method involves establishing equilibrium between the solid solute and the solvent at a constant temperature, followed by the quantitative analysis of the saturated solution.

Isothermal Equilibrium Method

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a specific temperature.

Materials and Apparatus:

-

This compound (pure solid)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Constant temperature water bath or incubator

-

Equilibrium vessel (e.g., sealed glass flask) with magnetic stirrer

-

Syringe with a filter (e.g., 0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., flame photometer, ICP-OES, gravimetric analysis equipment)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume or mass of the solvent in the equilibrium vessel. The excess solid ensures that the resulting solution is saturated.

-

Equilibration: The vessel is sealed and placed in a constant temperature bath. The mixture is continuously agitated using a magnetic stirrer to facilitate the dissolution process and reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A common equilibration time is 24 to 48 hours.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, the stirring is stopped, and the solid phase is allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe. It is crucial to immediately filter the sample through a membrane filter to remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility. The filtration should be performed at the same temperature as the equilibration to prevent any temperature-induced precipitation or further dissolution.

-

Concentration Analysis: The concentration of lithium formate in the filtered saturated solution is determined using a suitable analytical technique.

-

Gravimetric Analysis: A known mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining dry salt is measured, and the solubility is calculated as grams of solute per 100 g of solvent or other appropriate units.

-

Flame Photometry or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): These atomic spectroscopy techniques can be used to determine the concentration of lithium ions in the solution. The solution is appropriately diluted, and the lithium concentration is measured against a series of calibration standards.

-

-

Data Reporting: The solubility is reported in standard units, such as g/100g solvent, g/L solution, or molality (mol/kg solvent), at the specified temperature.

Visualizations

The following diagrams illustrate key experimental workflows and conceptual relationships relevant to the solubility studies of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between temperature and the solubility of this compound.

Quantum Mechanical Insights into Lithium Formate Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium formate (B1220265) monohydrate (LiHCOO·H₂O), a non-centrosymmetric crystal, has garnered significant interest for its piezoelectric and nonlinear optical (NLO) properties.[1][2] Its application as a highly sensitive, tissue-equivalent material in electron paramagnetic resonance (EPR) dosimetry for clinical applications further underscores its importance in advanced scientific fields.[3] A thorough understanding of its structural, vibrational, and electronic properties at a quantum mechanical level is crucial for optimizing its use in these and other potential applications, including serving as a model system for studying hydrogen bonding and ion-molecule interactions in hydrated crystals.

This technical guide provides an in-depth overview of the quantum mechanical studies on lithium formate monohydrate, presenting key quantitative data, detailed experimental and computational protocols, and visualizations of the underlying scientific principles.

Crystal Structure and Bonding

This compound crystallizes in the orthorhombic system with the space group Pbn21, containing four molecules per unit cell.[1] The crystal structure is characterized by a network of formate ions and water molecules coordinated to lithium ions. Experimental studies using X-ray and neutron diffraction have provided precise atomic coordinates and have been instrumental in understanding the hydrogen bonding network within the crystal.[4][5]

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been utilized to investigate the electronic structure and bonding in detail. These studies often focus on the effects of irradiation, which induces the formation of radical species.[4][6] While comprehensive theoretical studies on the pristine, non-irradiated crystal are less common in the literature, the methodologies employed in studying the irradiated form provide a framework for understanding the fundamental properties of the material.

Experimental Determination of Crystal Structure

The crystal structure of this compound has been determined with high accuracy using single-crystal X-ray and neutron diffraction techniques. These experiments provide the fundamental geometric parameters that serve as a benchmark for computational models.

Experimental Protocol: Single-Crystal X-ray and Neutron Diffraction [4][5]

-

Crystal Growth: Single crystals of this compound are typically grown from aqueous solutions by slow evaporation at room temperature.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. For X-ray diffraction, Mo Kα radiation is commonly used. For neutron diffraction, a beam of thermal neutrons is employed. The diffraction data are collected at a controlled temperature, often room temperature.

-

Structure Solution and Refinement: The collected diffraction intensities are used to solve the crystal structure, typically by direct methods. The atomic positions, including those of the hydrogen atoms (which are more accurately located by neutron diffraction), and their anisotropic displacement parameters are refined using least-squares methods. This refinement minimizes the difference between the observed and calculated structure factors.

Computational Methodology

Quantum mechanical calculations on this compound are essential for a deeper understanding of its electronic structure, bonding, and vibrational properties, which are not fully accessible through experimental means alone. Ab initio and Density Functional Theory (DFT) methods are the primary tools for these investigations.

Ab Initio and DFT Calculations

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, are based on first principles without empirical parameters. DFT, a widely used alternative, offers a good balance between computational cost and accuracy, particularly for solid-state systems.[4][6] The choice of functional (e.g., B3LYP) and basis set is critical for obtaining reliable results. For solid-state calculations, a periodic DFT approach using plane-wave basis sets is often employed.[6]

Computational Protocol: Periodic Density Functional Theory (DFT) for Solid-State Systems [4][6]

-

Model Construction: The crystal structure is built based on the experimentally determined lattice parameters and atomic positions. A supercell approach may be used to study defects or radicals.

-

Choice of Method: A DFT functional, such as PBE or B3LYP, is selected. The choice depends on the properties of interest, with hybrid functionals like B3LYP often providing better accuracy for electronic properties at a higher computational cost.

-

Basis Set/Plane-Wave Cutoff: For calculations using local basis sets, a basis set like 6-31G(d) or larger is chosen. For periodic calculations with plane-wave basis sets, a kinetic energy cutoff for the plane waves is specified, which determines the size of the basis set.

-

k-point Sampling: The Brillouin zone is sampled using a Monkhorst-Pack grid of k-points to accurately describe the electronic structure of the periodic system.

-

Geometry Optimization: The atomic positions and, if desired, the lattice parameters are relaxed to find the minimum energy configuration. This step is crucial for obtaining accurate theoretical bond lengths, angles, and vibrational frequencies.

-

Property Calculations: Once the geometry is optimized, various properties can be calculated, including:

-

Vibrational Frequencies: Calculated from the second derivatives of the energy with respect to atomic displacements.

-

Electronic Properties: Including the band structure, density of states (DOS), and electron density distribution. Mulliken population analysis can provide insights into atomic charges.

-

Spectroscopic Parameters: For comparison with experimental techniques like EPR, hyperfine coupling tensors and g-tensors can be calculated for radical species.[4][6]

-

The following DOT script visualizes a general workflow for computational studies on this compound.

Quantitative Data

Structural Parameters

Experimental studies have precisely determined the bond lengths and angles within the this compound crystal. A successful quantum mechanical model should be able to reproduce these values with high fidelity.

Table 1: Experimental Bond Lengths and Angles

| Parameter | Bond Length (Å)[5] | Parameter | Bond Angle (°)[5] |

| O-H (water) | 0.965, 0.976 | H-O-H (water) | 107.8 |

| O(W)-H···O(W) | 2.896 | O-H···O | 166.6, 173.6 |

| O(W)-H···O | 2.714 | ||

| Mean Li-O | 1.95 |

Note: "W" denotes the water molecule. The hydrogen bond lengths are given as the O···O distances.

Vibrational Frequencies

The vibrational spectrum of this compound has been characterized by Infrared (IR) and Raman spectroscopy.[6] The observed bands correspond to the internal vibrations of the formate ion and the water molecule, as well as external lattice modes. Quantum mechanical calculations are crucial for the accurate assignment of these vibrational modes.

Table 2: Selected Experimental Vibrational Frequencies (cm⁻¹)

| Assignment | Raman[6] | IR[6] |

| HCOO⁻ rocking | 70, 78 | - |

| HCOO⁻ twisting | 129-133 | ~130 |

| HCOO⁻ wagging | 164-174 | ~170 |

Note: These are low-frequency modes. A full vibrational analysis would cover the entire spectral range.

Electronic Properties

The electronic properties, such as the band gap and the nature of the chemical bonding, can be effectively studied using quantum mechanical methods.

Frontier Molecular Orbitals and Band Gap

For molecular systems, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity and electronic transitions. In the solid state, this corresponds to the valence band maximum and the conduction band minimum, which define the band gap. The band gap is a critical parameter for determining the optical and electronic properties of the material. Experimental studies on similar semi-organic crystals containing lithium and formate or related ions have reported HOMO-LUMO analyses, suggesting that such calculations would be highly informative for this compound.

The following diagram illustrates the logical relationship between computational inputs, the quantum mechanical calculation process, and the resulting electronic property data.

Conclusion

Quantum mechanical studies provide indispensable insights into the fundamental properties of this compound. While the existing literature heavily focuses on the characterization of radiation-induced radicals, the established computational frameworks are well-suited for a comprehensive investigation of the pristine material. Such studies, when performed, would yield valuable quantitative data on the optimized geometry, vibrational dynamics, and electronic structure, complementing the available experimental data. This deeper understanding will be pivotal for the scientific and research communities in leveraging the unique properties of this compound for advanced applications in nonlinear optics, dosimetry, and materials science.

References

orthorhombic crystal system of lithium formate monohydrate

An In-depth Technical Guide to the Orthorhombic Crystal System of Lithium Formate (B1220265) Monohydrate

Introduction

Lithium formate monohydrate (LiHCOO·H₂O) is an organic lithium salt that crystallizes in the orthorhombic crystal system.[1] This compound is of interest to researchers for its applications in various fields, including its use as a research compound for investigating signal fading in EPR dosimeters. Its well-defined crystal structure makes it an excellent model system for studying hydrogen bonding and ionic interactions in hydrated organic salts. This guide provides a comprehensive overview of its crystal structure, determined through single-crystal X-ray diffraction, and details the experimental protocols for its synthesis and characterization.

Crystallographic Data

The crystal structure of this compound has been determined to be orthorhombic.[1][2][3] The space group has been reported as Pna2₁ and Pbn2₁.[1][2][3] These are alternative settings for the same space group (No. 33), with a different choice of crystallographic axes. This leads to different reported lattice parameters, which are summarized below. The unit cell contains four formula units (Z=4).[2][3]

Table 1: Unit Cell Parameters for this compound

| Parameter | Value (Setting 1: Pna2₁) | Value (Setting 2: Pbn2₁) | Source |

| a | 6.99 Å | 6.483 (4) Å | [1] |

| b | 6.50 Å | 9.973 (7) Å | [1] |

| c | 4.85 Å | 4.847 (5) Å | [1] |

| α, β, γ | 90° | 90° | [4][5] |

| Space Group | Pna2₁ | Pbn2₁ | [1][2][3] |

| Z | 4 | 4 | [2][3] |

Table 2: General Properties of this compound

| Property | Value |

| Chemical Formula | HCO₂Li · H₂O |

| Molar Mass | 69.97 g/mol [6] |

| Appearance | White crystalline powder[7][8] |

| Density | 1.46 g/cm³[7] |

| Dehydration Temperature | 94 °C[1][7] |

Experimental Protocols

The characterization of the involves crystal synthesis followed by single-crystal X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of this compound is achieved through a straightforward acid-base neutralization reaction.

-

Reaction : An aqueous solution of formic acid (HCOOH) is neutralized with lithium carbonate (Li₂CO₃).

-

Crystallization : Long, transparent needle-like crystals of this compound are obtained by allowing the resulting solution to stand for several days, facilitating slow evaporation of the solvent.[3]

Single-Crystal X-ray Diffraction

The determination of the crystal structure was performed using single-crystal X-ray diffraction.[3] The general workflow is outlined below.

-

Sample Preparation : A suitable single crystal of approximately 0.3 x 0.3 x 0.4 mm was obtained by cutting and etching the larger needles with water.[3] To prevent dehydration, the crystal was sealed inside a Lindemann-glass capillary tube.[3]

-

Data Collection : Crystallographic data were collected on a Nonius automatic diffractometer at 20°C.[3] The instrument used Zirconium-filtered Molybdenum Kα (Mo Kα) radiation.[3] A total of 1027 reflections were measured using the θ/2θ scanning technique.[3]

-

Structure Solution and Refinement : The initial positions of the carbon and oxygen atoms were determined from a three-dimensional sharpened Patterson synthesis.[3] The structure was then refined using the method of least squares. This process also successfully located all hydrogen atoms within the crystal structure.[3] The final R-value, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, was 4.9%.[2][3]

Structural Details

The crystal structure confirms a tetrahedrally coordinated lithium ion.[3] The formate ions are arranged in planes and are involved in hydrogen bonding.[3] The determination of all atomic positions, including hydrogens, provides a complete and detailed picture of the bonding and intermolecular interactions within the orthorhombic unit cell of this compound.

References

- 1. Lithium formate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. journals.iucr.org [journals.iucr.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. Lithium formate 98 6108-23-2 [sigmaaldrich.com]

- 7. lookchem.com [lookchem.com]

- 8. Lithium Formate | 6108-23-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for Lithium Formate Monohydrate in Biochemical Research

Introduction

Lithium formate (B1220265) monohydrate (HCOOLi·H₂O) is a versatile salt that serves as an effective buffering agent in a variety of biochemical applications.[1][2] As the salt of a weak acid (formic acid) and a strong base (lithium hydroxide), it is particularly useful for maintaining pH in acidic conditions. The pKa of formic acid is approximately 3.75, making lithium formate an effective buffer in the pH range of 2.75 to 4.75.[1][2][3] Its volatility and compatibility with mass spectrometry, along with its utility as a salt in protein crystallization, make it a valuable tool for researchers, scientists, and drug development professionals.[3][4] This document provides detailed application notes and protocols for its use in mass spectrometry and protein crystallization, as well as general considerations for protein stability and enzyme kinetics.

Application Note 1: Use as a Mobile Phase Additive in Liquid Chromatography-Mass Spectrometry (LC-MS)

Formate-based buffers are widely used in LC-MS because of their volatility, which prevents the contamination of the mass spectrometer source that can occur with non-volatile salts like phosphates.[3][5] While ammonium (B1175870) formate is more common, lithium formate offers an alternative volatile cation which can be advantageous in specific separations. It is effective in maintaining a low pH, which is often necessary for good peak shape and retention of ionizable compounds in reversed-phase chromatography.[4]

Quantitative Data: Comparison of Volatile Buffers for LC-MS

| Buffer System | Typical Concentration | Effective pH Range | Volatility | Key Advantages |

| Lithium Formate | 5-20 mM | 2.75 - 4.75 | High | Good for acidic conditions, provides an alternative cation to ammonium or sodium. |

| Ammonium Formate | 5-20 mM | 2.75 - 4.75 | High | Widely used, good MS compatibility.[4][6] |

| Ammonium Acetate (B1210297) | 5-20 mM | 3.76 - 5.76 | High | Useful for a slightly higher pH range than formates.[3] |

| Formic Acid (0.1%) | ~26.5 mM | ~2.7 | High | Simple to prepare, provides acidic conditions for good ionization in positive mode ESI.[6] |

Experimental Protocol: Preparation of a 10 mM Lithium Formate Mobile Phase for LC-MS

This protocol describes the preparation of an aqueous mobile phase (Mobile Phase A) and an organic mobile phase (Mobile Phase B) for use in a reversed-phase LC-MS workflow.

Materials:

-

Lithium formate monohydrate (HCOOLi·H₂O, MW: 69.97 g/mol )

-

Formic acid (~99% purity)

-

HPLC-grade water

-

HPLC-grade acetonitrile

-

0.22 µm membrane filter

-

Calibrated pH meter

Procedure:

-

Prepare a 1 M Lithium Formate Stock Solution:

-

Weigh 6.997 g of this compound.

-

Dissolve in approximately 80 mL of HPLC-grade water in a 100 mL volumetric flask.

-

Once fully dissolved, bring the volume to 100 mL with HPLC-grade water.

-

-

Prepare Mobile Phase A (Aqueous): 10 mM Lithium Formate in Water, pH 3.5

-

Add approximately 900 mL of HPLC-grade water to a 1 L glass bottle.

-

Add 10 mL of the 1 M lithium formate stock solution.

-

Slowly add formic acid dropwise while monitoring the pH. Adjust to a final pH of 3.5.

-

Bring the final volume to 1 L with HPLC-grade water.

-

Filter the solution through a 0.22 µm membrane filter.

-

-

Prepare Mobile Phase B (Organic): 10 mM Lithium Formate in 90:10 Acetonitrile:Water, pH 3.5

-

In a 1 L glass bottle, combine 100 mL of Mobile Phase A with 900 mL of HPLC-grade acetonitrile.

-

Mix thoroughly. The pH will be approximately 3.5, though the apparent pH will differ in the organic solvent. It is crucial to pH the aqueous portion before adding the organic solvent for consistency.

-

Filter the solution through a 0.22 µm membrane filter.

-

-

LC-MS System Setup:

-

Equilibrate the reversed-phase column (e.g., a C18 column) with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.

-

Inject the sample and run the desired gradient.

-

Visualization: LC-MS Experimental Workflow

Caption: A typical workflow for LC-MS analysis using a prepared lithium formate buffer.

Application Note 2: Use as a Precipitant in Protein Crystallization

The selection of an appropriate salt is a critical step in protein crystallization. Formate salts have been shown to be effective precipitants.[1] While sodium formate is more commonly cited, lithium formate can be a valuable alternative to screen, as the choice of cation can significantly impact crystal nucleation and quality.[7] Lithium, being a smaller cation, can interact differently with protein surface residues compared to larger ions like sodium or ammonium.

Quantitative Data: Success Rates of Common Crystallization Precipitants

The following table is adapted from a study that evaluated the ability of twelve different salts to crystallize a set of 23 diverse macromolecules. While lithium formate was not explicitly tested, the data for sodium formate and the general class of lithium salts provide useful context.

| Salt | Number of Proteins Crystallized (out of 23) | Success Rate (%) |

| Sodium Malonate | 19 | 82.6% |

| Ammonium Sulfate | 11 | 47.8% |

| Sodium Acetate | 11 | 47.8% |

| Sodium Formate | 11 | 47.8% |

| Lithium Chloride | 1 | 4.3% |

| Data adapted from a comparative study on 23 different proteins and viruses.[1] |

Experimental Protocol: Screening with Lithium Formate using Vapor Diffusion

This protocol outlines how to incorporate lithium formate into a sparse matrix or grid screen for protein crystallization using the hanging drop vapor diffusion method.

Materials:

-

Purified protein solution (5-15 mg/mL in a low ionic strength buffer)

-

This compound

-

A suitable buffer for the pH range of interest (e.g., sodium acetate for pH 4.0-5.5, MES for pH 5.5-6.5)

-

24-well crystallization plates and siliconized cover slips

Procedure:

-

Prepare Reservoir Solutions:

-

Create a series of reservoir solutions by varying the concentration of lithium formate (e.g., 1.0 M to 2.5 M) and the pH of the buffer (e.g., 0.1 M Sodium Acetate pH 4.0, 4.5, 5.0).

-

Example Reservoir Solution: 1.8 M Lithium Formate, 0.1 M Sodium Acetate pH 4.5.

-

Pipette 500 µL of each unique reservoir solution into the wells of a 24-well plate.

-

-

Set Up Hanging Drops:

-

On a clean, siliconized cover slip, pipette 1 µL of your purified protein solution.

-

Pipette 1 µL of the corresponding reservoir solution into the protein drop.

-

Gently mix by pipetting up and down, avoiding the introduction of air bubbles.

-

Invert the cover slip and place it over the reservoir well, sealing it with grease.

-

-

Incubation and Observation:

-

Incubate the plates at a constant temperature (e.g., 4°C or 20°C).

-

Monitor the drops for crystal growth, precipitate formation, or phase separation over several days to weeks using a microscope.

-

-

Optimization:

-

If initial crystals, spherulites, or promising precipitate are observed, set up optimization screens around the initial "hit" condition by making finer adjustments to the lithium formate concentration, pH, and protein concentration.

-

Visualization: Hanging Drop Vapor Diffusion Workflow

Caption: The process of setting up a hanging drop vapor diffusion crystallization experiment.

Application Note 3: General Considerations for Protein Stability and Enzyme Kinetics

The choice of buffer is a critical parameter in any biochemical assay, as buffer components can interact with proteins and influence their stability and activity.[8][9] While specific quantitative data for lithium formate's effect on a wide range of proteins is not extensively published, general principles of buffer selection apply.

Protein Stability: Buffers can affect protein stability by modulating electrostatic interactions on the protein surface.[10] When using lithium formate, it is important to consider that you are introducing a high concentration of both lithium and formate ions, which could specifically interact with charged residues on the protein. The optimal buffer for protein stability is often determined empirically, and what works for one protein may not work for another.

Enzyme Kinetics: For enzyme assays, the buffer must maintain a stable pH without inhibiting the enzyme's activity. Lithium formate, with its buffering range of pH 2.75-4.75, is suitable for enzymes that are active under acidic conditions, such as pepsin or certain glycosidases. It is crucial to verify that neither the lithium cation nor the formate anion acts as an inhibitor or an allosteric modulator of the enzyme of interest. A control experiment comparing the enzyme's activity in lithium formate to another buffer at the same pH is recommended.

Quantitative Data: Key Considerations for Buffer Selection

| Parameter | Consideration | Rationale |

| pH and pKa | The desired pH of the assay should be within +/- 1 unit of the buffer's pKa. | This ensures maximum buffering capacity.[11] |

| Concentration | Typically 20-100 mM. | Must be sufficient to maintain pH but not so high as to cause non-specific ionic strength effects. |

| Interactions | Buffer ions should not interact with the protein or substrate. | Interactions can lead to inhibition, activation, or changes in protein stability.[8] |

| Temperature | The buffer's pKa should have a low temperature coefficient (d(pKa)/dT). | Important for assays conducted at temperatures other than room temperature, as the pH of the buffer can change. |

| Assay Compatibility | The buffer should not interfere with the detection method (e.g., high absorbance at the detection wavelength). | Ensures accurate measurements. |

Visualization: Buffer Selection Workflow

Caption: A decision workflow for selecting an appropriate buffer for a biochemical assay.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 4. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 6. benchchem.com [benchchem.com]

- 7. Crystallization and X-ray analysis of the extracellular adhesion domain of Helicobacter pylori adhesin A: the significance of the cation composition in the crystallization precipitant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Universal buffers for use in biochemistry and biophysical experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. info.gbiosciences.com [info.gbiosciences.com]

- 10. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buffers for Biochemical Reactions [promega.sg]

Application Notes and Protocols for Lithium Formate Monohydrate in Protein Crystallization

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using lithium formate (B1220265) monohydrate as a precipitant in protein crystallization experiments. While specific data on lithium formate monohydrate in protein crystallization is not as abundant as for more common salts like ammonium (B1175870) sulfate (B86663), the principles of salt-precipitated crystallization are universal. The formate anion has demonstrated success in protein crystallization, suggesting that lithium formate is a valuable reagent to include in crystallization screens.[1][2][3] These protocols are based on established methodologies for similar salts and provide a framework for developing optimized conditions for your protein of interest.

I. Introduction to this compound in Protein Crystallization

This compound is a salt that can be used as a precipitant to induce the crystallization of proteins. Like other salts, it works by "salting out," a process where the salt competes with the protein for water molecules, thereby reducing the protein's solubility and promoting the formation of a crystalline lattice. The choice of cation and anion in a precipitant can significantly impact crystal quality, and exploring different salt options is a key strategy in crystallization screening.[4] While sodium formate has shown a success rate comparable to ammonium sulfate in crystallizing a diverse set of macromolecules, the use of the lithium cation can offer unique properties that may be beneficial for certain proteins.[1][2][3]

Potential Advantages of this compound:

-

Alternative Cation: The small, highly polarizing lithium cation can interact differently with protein surfaces compared to larger cations like sodium or ammonium, potentially leading to different crystal packing and improved crystal quality.[4]

-

Formate Anion: The formate anion has proven effective as a precipitant, suggesting that it is a useful component of crystallization reagents.[1][3]

II. General Considerations for Protein Crystallization

Before beginning crystallization trials with this compound, it is crucial to ensure the quality of the protein sample.

-

Purity: The protein sample should be of high purity, ideally >95%, as determined by SDS-PAGE.[2]

-

Homogeneity: The sample should be homogeneous and free of aggregates. This can be assessed by techniques such as dynamic light scattering (DLS).

-

Concentration: The optimal protein concentration for crystallization typically ranges from 2 to 50 mg/mL.[5] A common starting point is 5-10 mg/mL.

-

Buffer: The protein should be in a suitable buffer at a concentration that maintains its stability and solubility. It is advisable to use a buffer with a pKa close to the desired experimental pH.

III. Experimental Protocols

The following are generalized protocols for using this compound in vapor diffusion crystallization experiments. These methods, the hanging drop and sitting drop techniques, are widely used for screening and optimization.[2][6]

A. Stock Solution Preparation

-

This compound Stock: Prepare a high-concentration stock solution of this compound (e.g., 4 M) in high-purity water. Ensure the salt is fully dissolved. The solution should be filtered through a 0.22 µm filter to remove any particulate matter.

-

Buffer Stock Solutions: Prepare a range of buffer stock solutions (e.g., 1 M) covering a pH range relevant to the target protein's stability (e.g., pH 4.0 - 9.0).

-

Protein Sample: The purified protein should be centrifuged at high speed (e.g., >14,000 x g) for 10-15 minutes at 4°C immediately before setting up crystallization trials to remove any precipitated protein.[2]

B. Protocol 1: Hanging Drop Vapor Diffusion

This method involves a drop of protein mixed with the precipitant solution suspended over a reservoir of the precipitant solution.

-

Prepare the Reservoir: In each well of a 24-well crystallization plate, pipette 500 µL of the reservoir solution. The reservoir solution will consist of this compound at a specific concentration and a buffer at a chosen pH.

-

Prepare the Drop: On a siliconized glass coverslip, pipette 1 µL of the protein solution.

-

Mix the Drop: Add 1 µL of the reservoir solution to the protein drop. To avoid denaturation, gently mix by pipetting up and down without creating air bubbles.

-

Seal the Well: Invert the coverslip and place it over the reservoir, ensuring an airtight seal is formed with vacuum grease.

-

Incubate: Store the plate in a stable, vibration-free environment at a constant temperature (e.g., 4°C or 20°C).

-

Observe: Regularly monitor the drops under a microscope for the formation of crystals, precipitate, or clear drops over several days to weeks.

C. Protocol 2: Sitting Drop Vapor Diffusion

In this method, the protein-precipitant drop is placed on a post that is physically separated from the reservoir.

-

Prepare the Reservoir: Fill the reservoir of a sitting drop plate with 80-100 µL of the reservoir solution (this compound and buffer).

-

Prepare the Drop: Pipette 100 nL to 1 µL of the protein solution onto the sitting drop post.

-

Mix the Drop: Add an equal volume of the reservoir solution to the protein drop on the post and mix gently.

-

Seal the Plate: Seal the plate with a clear sealing tape or film to create an airtight environment for each well.

-

Incubate and Observe: As with the hanging drop method, incubate at a constant temperature and observe regularly.

IV. Data Presentation: Screening and Optimization

Systematic screening of precipitant concentration and pH is essential for identifying initial crystallization conditions. The results should be meticulously recorded.

Table 1: Initial Screening Matrix for this compound

| Well | This compound (M) | Buffer (0.1 M) | pH | Observations (e.g., Clear, Precipitate, Crystals) |

| A1 | 1.0 | Sodium Acetate | 4.5 | |

| A2 | 1.5 | Sodium Acetate | 4.5 | |

| A3 | 2.0 | Sodium Acetate | 4.5 | |

| ... | ... | ... | ... | |

| H10 | 2.5 | Tris-HCl | 8.5 | |

| H11 | 3.0 | Tris-HCl | 8.5 | |

| H12 | 3.5 | Tris-HCl | 8.5 |

Once initial "hits" (conditions that produce crystals or promising precipitate) are identified, further optimization is required to obtain diffraction-quality crystals.

Table 2: Optimization of a Crystallization "Hit"

| Condition | Protein Conc. (mg/mL) | Lithium Formate (M) | pH | Additive | Temperature (°C) | Crystal Quality |

| Initial Hit | 10 | 2.2 | 6.5 | None | 20 | Small needles |

| Opt. 1 | 5 | 2.2 | 6.5 | None | 20 | |

| Opt. 2 | 15 | 2.2 | 6.5 | None | 20 | |

| Opt. 3 | 10 | 2.0 | 6.5 | None | 20 | |

| Opt. 4 | 10 | 2.4 | 6.5 | None | 20 | |

| Opt. 5 | 10 | 2.2 | 6.3 | None | 20 | |

| Opt. 6 | 10 | 2.2 | 6.7 | None | 20 | |

| Opt. 7 | 10 | 2.2 | 6.5 | 5% Glycerol | 20 | |

| Opt. 8 | 10 | 2.2 | 6.5 | None | 4 |

For comparison, the following table presents data from a study comparing lithium sulfate and ammonium sulfate for the crystallization of H. pylori adhesin A (HpaA).[4] This illustrates how different salts can yield different crystal forms and diffraction qualities.

Table 3: Comparative Crystallization Data for HpaA

| Parameter | Lithium Sulfate | Ammonium Sulfate |

| Precipitant Concentration | 1.92 M | 1.9 M |

| pH (0.1 M HEPES) | 7.0 | 8.0 |

| Crystal Size (µm) | 800 x 280 x 60 | 70 x 70 x 30 |

| Diffraction Resolution (Å) | 1.95 | 2.6 |

| Space Group | P6₅ | P2₁2₁2 |

V. Visualizing the Workflow